6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Overview
Description
6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl sulfanyl moiety, which is further connected to an imidazo[2,1-b][1,3]thiazole ring system
Preparation Methods
The synthesis of 6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylbenzyl halides as starting materials.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through thiolation reactions, typically using thiol reagents under basic conditions.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through cyanation reactions, often using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylbenzyl position, using nucleophiles such as amines or thiols.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Studies: The compound has been used in studies to understand its interaction with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical space and the discovery of novel compounds.
Mechanism of Action
The mechanism of action of 6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Binding Affinity: The presence of the trifluoromethyl group enhances the compound’s binding affinity to hydrophobic pockets in target proteins, increasing its potency and selectivity.
Comparison with Similar Compounds
6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Unique Features: The presence of the carbonitrile group in this compound provides unique reactivity and potential for further functionalization.
Comparative Analysis: Compared to its analogs, this compound may exhibit enhanced biological activity and stability due to the electron-withdrawing effects of the trifluoromethyl group.
Properties
IUPAC Name |
6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3S2/c15-14(16,17)10-3-1-2-9(6-10)8-22-12-11(7-18)20-4-5-21-13(20)19-12/h1-6H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAMIEKNTMNJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(N3C=CSC3=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134965 | |
Record name | 6-[[[3-(Trifluoromethyl)phenyl]methyl]thio]imidazo[2,1-b]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303996-50-1 | |
Record name | 6-[[[3-(Trifluoromethyl)phenyl]methyl]thio]imidazo[2,1-b]thiazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303996-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[[[3-(Trifluoromethyl)phenyl]methyl]thio]imidazo[2,1-b]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401134965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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